
barium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The barium ion, denoted as Ba²⁺, is a divalent cation derived from the element barium. Barium is a soft, silvery alkaline earth metal with the atomic number 56. It is highly reactive and never found in nature as a free element. Instead, it is commonly found in minerals such as barite (barium sulfate) and witherite (barium carbonate). barium(2+)s are known for their high reactivity and are used in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
barium(2+)s can be prepared through several synthetic routes. One common method involves reacting barium hydroxide (Ba(OH)₂) or barium carbonate (BaCO₃) with hydrochloric acid (HCl). The reaction between barium hydroxide and hydrochloric acid is represented by the following chemical equation: [ \text{Ba(OH)}_2 + 2 \text{HCl} \rightarrow \text{BaCl}_2 + 2 \text{H}_2\text{O} ] Another method involves the direct reaction of barium metal with chlorine gas to form barium chloride: [ \text{Ba} + \text{Cl}_2 \rightarrow \text{BaCl}_2 ] In an industrial setting, barium chloride is produced through the reaction of barium sulfate (BaSO₄) with either hydrochloric acid or sulfuric acid .
化学反応の分析
Types of Reactions
barium(2+)s undergo various types of chemical reactions, including precipitation, oxidation, and reduction. Some characteristic reactions include:
Precipitation Reactions: this compounds react with sulfate ions to form a white precipitate of barium sulfate[ \text{Ba}^{2+} + \text{SO}_4^{2-} \rightarrow \text{BaSO}_4 ]
Oxidation and Reduction: Barium metal reacts with oxygen to form barium oxide[ 2 \text{Ba} + \text{O}_2 \rightarrow 2 \text{BaO} ]
Substitution Reactions: this compounds can react with carbonate ions to form barium carbonate[ \text{Ba}^{2+} + \text{CO}_3^{2-} \rightarrow \text{BaCO}_3 ]
Common Reagents and Conditions
Common reagents used in reactions with barium ions include sulfuric acid, hydrochloric acid, and various sulfate and carbonate salts. These reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving barium ions include barium sulfate (BaSO₄), barium chloride (BaCl₂), and barium carbonate (BaCO₃). These compounds have various applications in industry and research .
科学的研究の応用
barium(2+)s have numerous scientific research applications across various fields:
Chemistry: this compounds are used in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: Barium sulfate is used as a radiocontrast agent in medical imaging to visualize the gastrointestinal tract.
Medicine: this compounds are used in diagnostic procedures, such as barium meals and enemas, to enhance X-ray imaging.
Industry: Barium compounds are used in the production of ceramics, glass, and paints. .
作用機序
The mechanism of action of barium ions varies depending on their application. In medical imaging, barium sulfate increases the absorption of X-rays, allowing for clear visualization of the gastrointestinal tract. This is due to its high atomic number and K-shell binding energy, which are close to those of diagnostic X-ray beams . In biological systems, barium ions can affect muscle contraction by interacting with ion channels and altering the flow of calcium ions .
類似化合物との比較
barium(2+)s are chemically similar to other alkaline earth metal ions, such as magnesium, calcium, and strontium. barium ions are more reactive and have unique properties that make them suitable for specific applications. For example:
Magnesium ions (Mg²⁺): Less reactive and commonly found in biological systems.
Calcium ions (Ca²⁺): Widely used in biological processes and construction materials.
Strontium ions (Sr²⁺): Used in pyrotechnics and as a radiocontrast agent .
Conclusion
This compounds play a crucial role in various scientific and industrial applications due to their unique chemical properties and reactivity. From medical imaging to industrial processes, the versatility of barium ions makes them an essential component in many fields of research and technology.
特性
CAS番号 |
22541-12-4 |
|---|---|
分子式 |
Ba+2 |
分子量 |
137.33 g/mol |
IUPAC名 |
barium(2+) |
InChI |
InChI=1S/Ba/q+2 |
InChIキー |
XDFCIPNJCBUZJN-UHFFFAOYSA-N |
SMILES |
[Ba+2] |
正規SMILES |
[Ba+2] |
melting_point |
710°C |
Key on ui other cas no. |
7440-39-3 |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



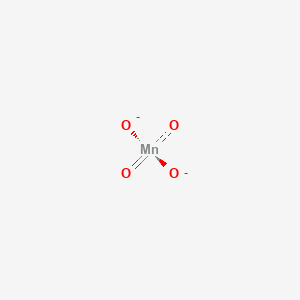
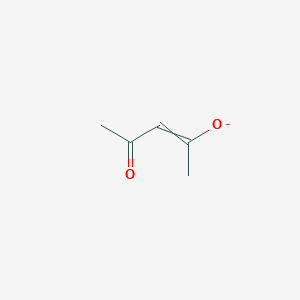
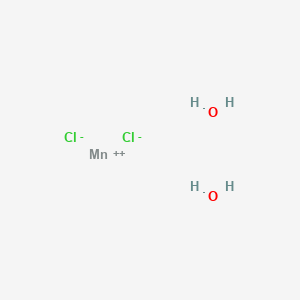
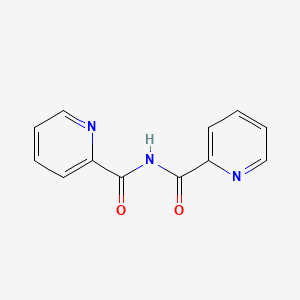
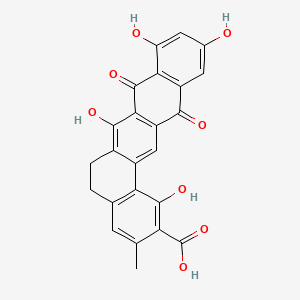

![1-ethyl-N-[(4-methoxyphenyl)methyl]-5-benzimidazolamine](/img/structure/B1198572.png)
![3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)-2-thieno[2,3-b]pyridinecarbonitrile](/img/structure/B1198573.png)
![2-(sec-Butylamino)-N-(4-(5-(2-(sec-butylamino)acetamido)benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B1198578.png)
![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)
![2-[[2-(3,5-dimethyl-1-pyrazolyl)-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1198580.png)

![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1198583.png)
